YM-58790
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Overview
Description
YM-58790 is a potent antagonist of muscarinic acetylcholine receptors. It specifically inhibits the M1, M2, and M3 subtypes of these receptors with high affinity. This compound has been studied for its ability to inhibit reflex rhythmic bladder contractions in rats by reducing bladder pressurization .
Preparation Methods
The synthesis of YM-58790 involves several key steps:
Reductive Alkylation: The intermediate is then subjected to reductive alkylation with an aldehyde in the presence of sodium triacetoxyborohydride to produce the final substituted benzyl piperidine.
Industrial production methods for this compound are not widely documented, but the synthetic route typically involves these key steps under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
YM-58790 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution Reactions: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions: Sodium triacetoxyborohydride is commonly used in the reductive alkylation step.
Major Products: The major product formed from these reactions is the substituted benzyl piperidine derivative.
Scientific Research Applications
YM-58790 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving muscarinic acetylcholine receptors.
Biology: this compound is utilized to study the physiological roles of muscarinic receptors in various biological systems.
Industry: This compound is used in the development of new drugs targeting muscarinic receptors.
Mechanism of Action
YM-58790 exerts its effects by binding to and inhibiting muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. This inhibition reduces bladder pressurization and reflex rhythmic contractions, making it useful for treating urinary urge incontinence . The molecular targets involved are the muscarinic acetylcholine receptors, and the pathways affected include those regulating bladder function .
Comparison with Similar Compounds
YM-58790 is unique in its high selectivity and potency for muscarinic acetylcholine receptors. Similar compounds include:
Oxybutynin: Also inhibits bladder contractions but has a higher incidence of side effects such as dry mouth.
Tolterodine: Another muscarinic receptor antagonist used for bladder control, but with different receptor subtype selectivity.
This compound stands out due to its potent inhibition of bladder contractions with fewer side effects compared to other similar compounds .
Properties
CAS No. |
214558-72-2 |
---|---|
Molecular Formula |
C₂₇H₃₂ClN₃O₂ |
Molecular Weight |
466.01 |
IUPAC Name |
[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride |
InChI |
InChI=1S/C27H31N3O2.ClH/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,25-26,28H,16-20H2,1H3,(H,29,31);1H |
InChI Key |
WKHYQXVQUGLLOZ-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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